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Measuring Mitochondrial Membrane Permeability
using the MPTS Leakage Assay
Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Mitochondrial
Permeability Transition
Mitochondria are central to cellular life, not only as the primary sites of ATP synthesis but also

as key regulators of cellular signaling and cell death pathways.[1][2] A critical event in

mitochondrial function and integrity is the Mitochondrial Permeability Transition (MPT), a

phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial

membrane (IMM).[3][4][5] This event is mediated by the opening of a multi-protein complex

known as the Mitochondrial Permeability Transition Pore (MPTP).[1][2][6]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1225076#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449145/
https://www.apexbt.com/downloader/document/K2061/Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177258/
https://www.mdpi.com/2073-4409/12/9/1273
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449145/
https://www.apexbt.com/downloader/document/K2061/Protocol.pdf
https://en.wikipedia.org/wiki/Mitochondrial_permeability_transition_pore
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Under normal physiological conditions, the MPTP can flicker between open and closed states,

playing a role in processes like calcium homeostasis.[4][7] However, under pathological

conditions such as excessive calcium influx, oxidative stress, and ATP depletion, the MPTP

undergoes sustained opening.[1][3][8] This prolonged opening allows for the non-selective

passage of solutes and molecules up to 1.5 kDa across the IMM.[1][4][5][6] The consequences

of irreversible MPTP opening are catastrophic for the cell, leading to:

Dissipation of the mitochondrial membrane potential (ΔΨm).

Uncoupling of oxidative phosphorylation and cessation of ATP synthesis.[1]

Swelling of the mitochondrial matrix due to osmotic influx of water, potentially leading to the

rupture of the outer mitochondrial membrane.[1][6]

Release of pro-apoptotic factors, such as cytochrome c, into the cytosol, initiating the

caspase cascade and programmed cell death.[1][6]

Given its central role in cell death, the MPTP has emerged as a significant therapeutic target

for a range of human diseases, including neurodegenerative disorders, ischemia-reperfusion

injury, and certain cancers.[1][9] Therefore, assays that can accurately and reliably measure

MPTP opening are invaluable tools in both basic research and drug discovery.[10]

Principle of the MPTS Leakage Assay
The MPTS (Mitochondrial Permeability Transition Pore Staining) leakage assay provides a

direct and sensitive method for measuring the opening of the MPTP in living cells.[7][11][12]

The assay is based on the differential quenching of a fluorescent probe, Calcein-AM, within the

cytoplasm and mitochondria.

Here's how it works:

Loading: Cells are incubated with Calcein-AM, a non-fluorescent and cell-permeant dye.[11]

Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl

(AM) ester groups, converting Calcein-AM into the highly fluorescent and membrane-

impermeant molecule, Calcein.[11] Calcein accumulates throughout the cytoplasm and

within the mitochondrial matrix, resulting in bright green fluorescence.[11][12]
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Quenching Cytosolic Fluorescence: A quenching agent, typically cobalt chloride (CoCl₂), is

added to the cells.[7][11] CoCl₂ can freely cross the plasma membrane but not the intact

inner mitochondrial membrane. It effectively quenches the fluorescence of Calcein in the

cytoplasm, leaving only the mitochondrial Calcein pool fluorescent.[7][11][12]

Inducing MPTP Opening: An inducing agent is then added to trigger the opening of the

MPTP. A common inducer is Ionomycin, a calcium ionophore that facilitates the influx of

extracellular Ca²⁺ into the cell, leading to mitochondrial calcium overload and subsequent

MPTP opening.[7][11]

Detecting Leakage: Upon MPTP opening, the pores in the inner mitochondrial membrane

allow the entry of CoCl₂ from the cytoplasm into the mitochondrial matrix. This leads to the

quenching of the mitochondrial Calcein fluorescence. The rate of fluorescence decay is

directly proportional to the extent of MPTP opening.[7]

This method offers a more direct assessment of MPTP opening compared to assays that solely

rely on measuring the mitochondrial membrane potential, which can be affected by other

cellular processes.[11][12]

Visualizing the MPTS Leakage Assay Workflow
The following diagram illustrates the key steps of the MPTS leakage assay.
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Caption: Experimental workflow of the MPTS leakage assay.

Detailed Experimental Protocol
This protocol provides a general framework for performing the MPTS leakage assay in

adherent cells cultured in a 96-well plate format, suitable for high-throughput screening.
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Reagent/Material Supplier Purpose

Adherent cells of interest - Biological sample

Cell culture medium - Cell growth

Black, clear-bottom 96-well

plates
Various

Imaging and fluorescence

reading

Calcein-AM Various Fluorescent probe

Anhydrous DMSO Various Solvent for Calcein-AM

Cobalt (II) Chloride (CoCl₂) Various
Cytosolic fluorescence

quencher

Ionomycin (or other MPTP

inducer)
Various

Positive control for MPTP

opening

Cyclosporin A (optional) Various
Positive control for MPTP

inhibition

Assay Buffer (e.g., HBSS or

PBS)
Various

Reagent dilution and cell

washing

Fluorescence plate reader or

microscope
- Data acquisition

Reagent Preparation
1000X Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of

anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

100X CoCl₂ Stock Solution (100 mM): Dissolve the appropriate amount of CoCl₂ in deionized

water. Sterilize by filtration and store at 4°C.

200X Ionomycin Stock Solution (1 mM): Dissolve Ionomycin in DMSO. Aliquot and store at

-20°C.

Assay Buffer: Use a buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or

Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
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Step-by-Step Protocol
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a

70-90% confluent monolayer on the day of the assay. Incubate overnight under standard cell

culture conditions (e.g., 37°C, 5% CO₂).

Reagent Loading:

Prepare a Loading Solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in Assay Buffer.

For example, for 10 mL of Loading Solution, add 10 µL of 1 mM Calcein-AM stock and 100

µL of 100 mM CoCl₂ stock to 9.89 mL of Assay Buffer.

Aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-

warmed Assay Buffer.

Add 100 µL of the Loading Solution to each well.

Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may

vary depending on the cell type.

Washing:

Aspirate the Loading Solution and wash the cells twice with 100 µL of pre-warmed Assay

Buffer to remove excess reagents. It is crucial to remove all extracellular Calcein-AM to

minimize background fluorescence.

After the final wash, add 100 µL of fresh, pre-warmed Assay Buffer to each well.

Baseline Fluorescence Measurement:

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for Calcein (Ex/Em: ~494/517 nm).

Measure the baseline fluorescence of each well for a few minutes to ensure a stable

signal.

Induction of MPTP Opening:
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Prepare a solution of the MPTP inducer (e.g., Ionomycin) and any test compounds at the

desired final concentration in Assay Buffer.

Add the inducer/test compound solution to the wells. For a positive control, use 5 µM

Ionomycin. For a negative control, add Assay Buffer only. For an inhibition control, pre-

incubate cells with an inhibitor like Cyclosporin A before adding the inducer.

Kinetic Fluorescence Measurement:

Immediately after adding the inducer, start a kinetic read on the fluorescence plate reader,

taking measurements every 1-2 minutes for 30-60 minutes.

Data Analysis and Interpretation
Normalization: For each well, normalize the fluorescence data to the initial baseline reading

(before the addition of the inducer). This can be done by dividing each time point's

fluorescence value by the average of the baseline fluorescence values.

Quantification: The rate of fluorescence decrease is a measure of MPTP opening. This can

be calculated as the slope of the initial linear portion of the fluorescence decay curve. A

steeper slope indicates a faster rate of MPTP opening.

Interpretation:

Negative Control (Buffer only): Should show minimal to no decrease in fluorescence,

indicating that the MPTP remains closed.

Positive Control (Ionomycin): Should exhibit a rapid and significant decrease in

mitochondrial fluorescence, confirming that the assay is working correctly.[7][11]

Test Compounds:

Compounds that inhibit MPTP opening will show a slower rate of fluorescence decay

compared to the positive control.

Compounds that induce MPTP opening will show a faster rate of fluorescence decay.
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Visualizing the Mechanism of MPTP-Mediated
Leakage
The diagram below illustrates the molecular events at the inner mitochondrial membrane during

the MPTS leakage assay.
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Caption: Mechanism of mitochondrial fluorescence quenching upon MPTP opening.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1225076/docs?utm_src=pdf-body-img#measuring-membrane-permeability-using-mpts-leakage-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause(s) Solution(s)

Low overall fluorescence

signal

- Insufficient Calcein-AM

loading (concentration or time).

[13][14] - Low cell number or

poor cell health.

- Optimize Calcein-AM

concentration (typically 1-5

µM) and incubation time (15-

45 min). - Ensure cells are

healthy and in the logarithmic

growth phase.

High background fluorescence

- Incomplete washing of

extracellular Calcein-AM. -

Autofluorescence from media

components (e.g., phenol red,

serum).[14] - Bubbles in the

wells.

- Increase the number of wash

steps after loading. - Use

phenol red-free and serum-

free Assay Buffer for the final

incubation and reading steps.

[14] - Ensure careful pipetting

to avoid bubbles.

No fluorescence decrease with

positive control (Ionomycin)

- Inactive Ionomycin. -

Insufficient extracellular Ca²⁺

in the Assay Buffer. - Cell type

is resistant to Ionomycin-

induced MPTP opening.

- Use a fresh aliquot of

Ionomycin. - Ensure the Assay

Buffer contains physiological

levels of Ca²⁺. - Try a different

MPTP inducer (e.g., a

combination of atractyloside

and Ca²⁺).

High variability between

replicate wells

- Uneven cell seeding. -

Inconsistent washing or

reagent addition. - Edge

effects in the 96-well plate.

- Ensure a homogenous cell

suspension during seeding. -

Use a multichannel pipette for

reagent addition and washing.

- Avoid using the outer wells of

the plate, or fill them with

buffer to maintain humidity.

Applications in Research and Drug Development
The MPTS leakage assay is a versatile tool with numerous applications:

High-Throughput Screening (HTS): The 96-well plate format is amenable to HTS for the

identification of novel small molecule inhibitors or inducers of the MPTP.[9]
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Mechanism of Action Studies: Elucidate the role of MPTP opening in compound-induced

cytotoxicity or cytoprotection.

Disease Modeling: Investigate the involvement of MPT in various pathological conditions,

such as neurodegeneration, cardiac ischemia-reperfusion injury, and metabolic diseases.[1]

Basic Research: Study the fundamental biology of the MPTP and its regulation by different

signaling pathways.[3][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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